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Compound of Interest

Compound Name: 6-Methoxy-2-methyl-1-tetralone

Cat. No.: B1600745 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 6-Methoxy-2-methyl-1-
tetralone (CAS No. 27752-24-5), a substituted tetralone derivative of interest in synthetic

organic chemistry. Understanding the spectral characteristics of this molecule is fundamental

for its identification, purity assessment, and elucidation of its structural features, which are

critical aspects in research, development, and quality control within the pharmaceutical and

chemical industries.

Molecular Structure and Spectroscopic Overview
6-Methoxy-2-methyl-1-tetralone possesses a bicyclic structure comprising a

dihydronaphthalenone core, with a methoxy group at the 6-position and a methyl group at the

2-position. This substitution pattern gives rise to a unique spectral fingerprint that can be

definitively characterized using a suite of spectroscopic techniques, including Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure of 6-Methoxy-2-methyl-1-tetralone

Caption: Chemical structure of 6-Methoxy-2-methyl-1-tetralone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical

environment of each proton and carbon atom.
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¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of 6-Methoxy-2-methyl-1-tetralone, recorded in deuterochloroform

(CDCl₃) at 200 MHz, exhibits distinct signals corresponding to the aromatic, methoxy, and

aliphatic protons.[1]

Table 1: ¹H NMR Spectroscopic Data for 6-Methoxy-2-methyl-1-tetralone[1]

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

8.01 d 8.7 1H Ar-H (H-8)

6.79 dd 8.6, 2.5 1H Ar-H (H-7)

6.70 d 2.4 1H Ar-H (H-5)

3.75 s - 3H -OCH₃

2.92-3.07 m - 2H -CH₂- (H-4)

2.49-2.60 m - 1H -CH- (H-2)

2.11-2.22 m - 1H -CH₂- (H-3)

1.80-1.95 m - 1H -CH₂- (H-3)

1.25 d 6.8 3H -CH₃

Interpretation and Experimental Rationale:

Aromatic Region (δ 6.7-8.1 ppm): The three aromatic protons appear as distinct signals. The

downfield doublet at 8.01 ppm is assigned to the H-8 proton, which is deshielded by the

anisotropic effect of the adjacent carbonyl group. The doublet of doublets at 6.79 ppm and

the doublet at 6.70 ppm correspond to the H-7 and H-5 protons, respectively, with their

splitting patterns dictated by ortho and meta couplings.

Methoxy Protons (δ 3.75 ppm): The sharp singlet at 3.75 ppm, integrating to three protons, is

characteristic of the methoxy group attached to the aromatic ring.
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Aliphatic Region (δ 1.2-3.1 ppm): The aliphatic protons of the tetralone ring and the methyl

substituent give rise to complex multiplets. The doublet at 1.25 ppm is assigned to the methyl

group at the C-2 position, coupled to the adjacent methine proton. The multiplets in the range

of 1.80-3.07 ppm correspond to the diastereotopic protons of the two methylene groups (-

CH₂-) at C-3 and C-4, and the methine proton (-CH-) at C-2. The choice of a 200 MHz

spectrometer provides sufficient resolution to distinguish these signals, although higher field

strengths could offer even greater clarity in the multiplet regions.

¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum, recorded at 125 MHz in CDCl₃, provides a count of the unique carbon

atoms and information about their chemical environment.[1]

Table 2: ¹³C NMR Spectroscopic Data for 6-Methoxy-2-methyl-1-tetralone[1]

Chemical Shift (δ, ppm) Assignment

199.6 C=O (C-1)

163.3 Ar-C (C-6)

146.6 Ar-C (C-8a)

129.8 Ar-CH (C-8)

126.1 Ar-C (C-4a)

113.0 Ar-CH (C-7)

112.5 Ar-CH (C-5)

55.4 -OCH₃

42.3 -CH- (C-2)

31.4 -CH₂- (C-4)

29.2 -CH₂- (C-3)

15.6 -CH₃

Interpretation and Experimental Rationale:
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Carbonyl Carbon (δ 199.6 ppm): The signal at the most downfield chemical shift is

characteristic of a ketone carbonyl carbon.

Aromatic Carbons (δ 112-164 ppm): Six distinct signals are observed for the aromatic

carbons, consistent with the substituted benzene ring. The carbon attached to the electron-

donating methoxy group (C-6) is shielded and appears at a higher field compared to the

other quaternary aromatic carbons.

Aliphatic Carbons (δ 15-56 ppm): The signals for the methoxy carbon, the methine carbon at

C-2, the two methylene carbons at C-3 and C-4, and the methyl carbon are all observed in

the expected upfield region. A 125 MHz instrument is chosen to ensure good signal

dispersion and accurate chemical shift determination, which is crucial for distinguishing

between the closely spaced aromatic carbon signals.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 6-Methoxy-2-methyl-1-tetralone exhibits characteristic absorption bands.[1]

Table 3: Key IR Absorption Bands for 6-Methoxy-2-methyl-1-tetralone[1]

Wavenumber (cm⁻¹) Intensity Assignment

3075 Medium Aromatic C-H stretch

1685 Strong C=O (ketone) stretch

~1600 Medium Aromatic C=C stretch

Interpretation and Experimental Rationale:

C=O Stretch: The strong absorption band at 1685 cm⁻¹ is a definitive indicator of the

conjugated ketone carbonyl group. The conjugation with the aromatic ring lowers the

stretching frequency from that of a typical aliphatic ketone.

Aromatic C-H and C=C Stretches: The band at 3075 cm⁻¹ is characteristic of the stretching

vibrations of the C-H bonds on the aromatic ring. The absorption around 1600 cm⁻¹

corresponds to the C=C stretching vibrations within the aromatic ring.
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Experimental Consideration: The spectrum is typically recorded as a neat film or a KBr pellet.

The choice of sampling technique is dictated by the physical state of the compound and the

desired quality of the spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.

Table 4: Mass Spectrometry Data for 6-Methoxy-2-methyl-1-tetralone[1]

m/z Interpretation

190 Molecular ion (M⁺)

175 [M - CH₃]⁺

161 [M - C₂H₅]⁺ or [M - CO - H]⁺

148 Further fragmentation

Interpretation and Experimental Rationale:

Molecular Ion: The peak at m/z 190 corresponds to the molecular weight of 6-Methoxy-2-
methyl-1-tetralone (C₁₂H₁₄O₂), confirming the molecular formula.[1]

Fragmentation Pattern: The observed fragment ions at m/z 175, 161, and 148 are consistent

with the structure. The loss of a methyl group (15 Da) to give the fragment at m/z 175 is a

common fragmentation pathway. The other fragments arise from more complex

rearrangements and cleavages of the tetralone ring system. Electron ionization (EI) is a

common technique for obtaining such fragmentation patterns, providing a reproducible

"fingerprint" for the compound.

Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon proper sample

preparation and instrument parameter selection.
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NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 6-Methoxy-2-methyl-1-tetralone in

~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard.

Instrument Setup:

Spectrometer: A 200 MHz or higher field NMR spectrometer.

Probe: A standard 5 mm broadband probe.

Temperature: 298 K.

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

Spectral Width: ~16 ppm.

Acquisition Time: ~2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16 scans for a concentrated sample.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: ~240 ppm.

Acquisition Time: ~1 second.

Relaxation Delay: 2 seconds.

Number of Scans: 1024 or more, depending on the sample concentration.
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Data Processing: Apply a Fourier transform to the free induction decay (FID) with an

appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz

for ¹H and 1 Hz for ¹³C). Phase and baseline correct the spectrum. Calibrate the chemical

shifts to the TMS signal (δ 0.00 ppm).
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Caption: A streamlined workflow for NMR data acquisition and analysis.

Conclusion
The comprehensive spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR,

IR, and MS, provides an unambiguous characterization of 6-Methoxy-2-methyl-1-tetralone.

These data are essential for researchers and scientists working with this compound, enabling

its confident identification and quality assessment in various applications. The detailed

interpretation and experimental rationales offer insights into how the molecular structure

dictates the observed spectral features, reinforcing the principles of spectroscopic analysis in

organic chemistry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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